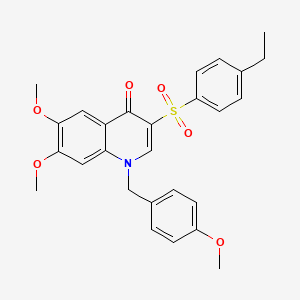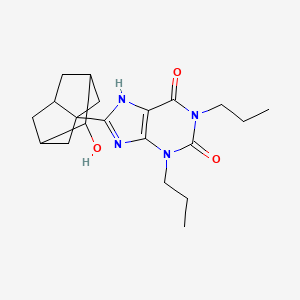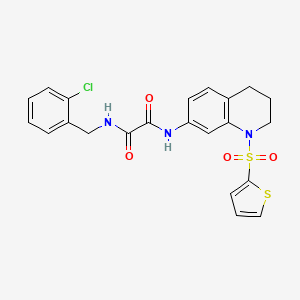
N1-(2-chlorobenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-chlorobenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C22H20ClN3O4S2 and its molecular weight is 489.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemosensor Applications
Selective Recognition of Pd2+ Ions
Novel chemosensors, including derivatives with the thiophen-2-ylsulfonyl-tetrahydroquinoline structure, have been developed for the selective identification of highly toxic Pd2+ ions. These chemosensors exhibit selectivity towards Pd2+ ions with fluorescence turn-off performances and very low limits of detection in the nanomolar range. Quantum chemical calculations suggest that these compounds form stable complexes with Pd2+, which are crucial for the selective sensing mechanism (Shally et al., 2020).
Pharmacological Studies
Antiplasmodial and Antiviral Activities
Structural functionalization of the terminal amino group of related quinoline derivatives has been explored for potential anti-malarial and anti-viral agents. Some compounds in this category have shown promising anti-malarial effects against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Moreover, these compounds have been assayed against influenza A virus and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), with certain derivatives displaying pronounced anti-infectious effects. This highlights their potential in drug discovery for the prevention or treatment of malaria and virus co-infection (Mizuta et al., 2023).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S2/c23-18-7-2-1-5-16(18)14-24-21(27)22(28)25-17-10-9-15-6-3-11-26(19(15)13-17)32(29,30)20-8-4-12-31-20/h1-2,4-5,7-10,12-13H,3,6,11,14H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNSVJYCWFTZJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3Cl)N(C1)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


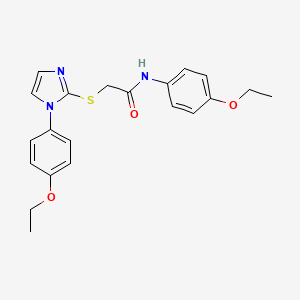
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2959530.png)
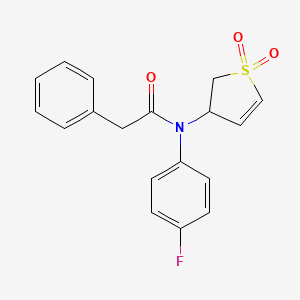
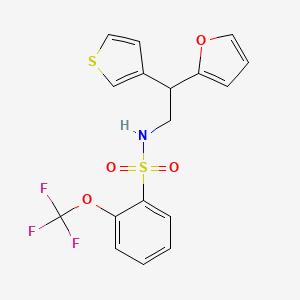
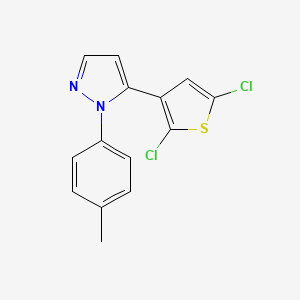
![1'-Methyl-4'-(3-nitrophenyl)-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione](/img/structure/B2959537.png)
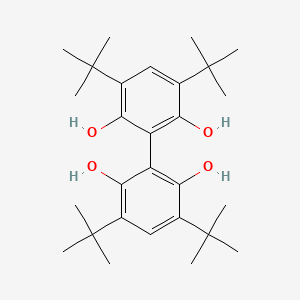
![5-(pyridin-3-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2959539.png)
![N-(2-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2959540.png)


